4-Acetyl-4-pentylheptanedinitrile
Description
4-Acetyl-4-pentylheptanedinitrile is a nitrile-containing organic compound characterized by a branched heptane backbone substituted with an acetyl group, a pentyl chain, and two nitrile groups. Its structure confers unique physicochemical properties, including polarity and reactivity, which make it relevant in synthetic chemistry and materials science. The evidence primarily discusses structurally unrelated compounds, such as 2,2,6,6-tetramethylpiperidin-4-yl derivatives (e.g., esters with varying alkyl chains) and 4-(dimethylamino)benzohydrazide .
Properties
CAS No. |
34886-35-6 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-acetyl-4-pentylheptanedinitrile |
InChI |
InChI=1S/C14H22N2O/c1-3-4-5-8-14(13(2)17,9-6-11-15)10-7-12-16/h3-10H2,1-2H3 |
InChI Key |
NTWHSPMXIKIZMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC#N)(CCC#N)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the lack of direct evidence for 4-Acetyl-4-pentylheptanedinitrile, comparisons must rely on structural analogs and functional group analysis.
Functional Group Comparison
- Nitrile-containing compounds : Unlike the acetyl and pentyl substituents in this compound, the nitrile groups suggest similarities to aliphatic dinitriles (e.g., adiponitrile). However, branching and substituent positions significantly alter reactivity and stability.
- 2,2,6,6-Tetramethylpiperidin-4-yl derivatives : These compounds share a cyclic amine backbone but lack nitrile groups. Their ester derivatives (e.g., acetate, propionate) exhibit varied solubility and thermal stability depending on alkyl chain length, a feature that could parallel the behavior of this compound’s pentyl substituent .
Physicochemical Properties
A hypothetical comparison table based on structural analogs:
Limitations and Recommendations
To ensure accuracy, consult additional sources such as:
- Synthetic protocols for branched dinitriles.
- Spectroscopic data (e.g., NMR, IR) for structural confirmation.
- Thermal analysis (TGA/DSC) to compare stability with linear analogs.
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